
N-Desmethyl Dextrorphan Hydrobromide
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Overview
Description
N-Desmethyl Dextrorphan Hydrobromide (CAS: 1058187-40-8) is a derivative of dextromethorphan, a semi-synthetic morphinan with antitussive properties. Structurally, it is characterized by the absence of an N-methyl group compared to dextrorphan (the active O-demethylated metabolite of dextromethorphan) (). This compound is identified as an impurity in dextromethorphan hydrobromide formulations, with a maximum allowed limit of 0.1% in pharmacopeial standards (). Its IUPAC name, (9a,13a,14a)-3-methoxymorphinan hydrochloride, reflects its stereochemistry and substitution pattern (). Unlike dextromethorphan, which has both O-methyl and N-methyl groups, this compound lacks the N-methyl substituent, altering its pharmacokinetic and pharmacodynamic properties ().
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Dextrorphan Hydrobromide typically involves the N-demethylation of dextrorphan. One common method for N-demethylation is the use of chloroformate esters (e.g., methyl, ethyl, phenyl, benzyl chloroformate) as reagents . The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-Desmethyl Dextrorphan Hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: This reaction can reduce the carbonyl group back to a hydroxyl group.
Substitution: This reaction can involve the replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce a ketone, while reduction can regenerate the original hydroxyl compound .
Scientific Research Applications
Pharmacological Properties
N-Desmethyl Dextrorphan is primarily recognized for its role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor and an agonist at sigma receptors. These interactions contribute to its neuroprotective effects and potential therapeutic applications in neurological disorders. The compound is also noted for its ability to inhibit serotonin reuptake, which can influence mood regulation and pain perception .
Therapeutic Applications
The therapeutic applications of N-Desmethyl Dextrorphan Hydrobromide are diverse and include the following areas:
- Cough Suppression : Like its parent compound Dextromethorphan, N-Desmethyl Dextrorphan is involved in cough suppression mechanisms. It is often included in formulations targeting cough relief due to its central nervous system effects .
-
Neurological Disorders : Research indicates that N-Desmethyl Dextrorphan may have applications in treating conditions such as:
- Pseudobulbar Affect : Approved in combination with quinidine (as Nuedexta), this treatment addresses emotional dysregulation characterized by uncontrollable laughter or crying .
- Depression : The compound's rapid antidepressant effects are being investigated due to its similarity to ketamine, which has shown efficacy in treatment-resistant depression .
- Traumatic Brain Injury : Preliminary studies suggest potential benefits in managing symptoms associated with traumatic brain injuries through NMDA receptor modulation .
- Seizures : Some clinical trials have explored the efficacy of N-Desmethyl Dextrorphan in refractory seizures, indicating a possible role as an adjunct therapy .
- Pain Management : There is ongoing research into the analgesic properties of N-Desmethyl Dextrorphan for various pain conditions, including cancer-related pain and neuropathic pain .
Case Studies and Research Findings
- Pseudobulbar Affect Treatment :
- Neuroprotective Effects :
- Depression Studies :
Mechanism of Action
N-Desmethyl Dextrorphan Hydrobromide exerts its effects primarily through its action on the NMDA receptor and sigma-1 receptor . It acts as a low-affinity uncompetitive NMDA antagonist and a sigma-1 receptor agonist . Additionally, it can antagonize α3/β4 nicotinic receptors . These interactions modulate neurotransmitter release and neuronal excitability, contributing to its pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Chemical Properties
Compound | CAS | Molecular Formula | Key Structural Features |
---|---|---|---|
Dextromethorphan HBr | 125-71-3 | C₁₈H₂₅NO·HBr | O-methyl, N-methyl, morphinan backbone |
Dextrorphan | 125-73-5 | C₁₇H₂₃NO | O-hydroxy, N-methyl, morphinan backbone |
N-Desmethyl Dextrorphan HBr | 1058187-40-8 | C₁₇H₂₃NO·HBr | O-hydroxy, N-desmethyl, morphinan backbone |
Levorphanol | 77-02-1 | C₁₇H₂₃NO | O-hydroxy, N-methyl, levo isomer of dextrorphan |
Key Observations :
- N-Desmethyl Dextrorphan HBr shares the O-hydroxy group with dextrorphan but lacks the N-methyl group, distinguishing it from both dextromethorphan (O-methyl, N-methyl) and dextrorphan (O-hydroxy, N-methyl) ().
- Levorphanol, the levo isomer of dextrorphan, retains opioid activity, whereas dextrorphan and N-Desmethyl Dextrorphan HBr lack significant opioid effects ().
Pharmacological Activity
Compound | NMDA Receptor Affinity (IC₅₀) | Sigma-1 Receptor Activity | Antitussive Efficacy | Analgesic Activity |
---|---|---|---|---|
Dextromethorphan HBr | ~1–10 µM | Moderate | High | Negligible |
Dextrorphan | ~13–17 µM (ED₅₀ for neuroprotection) | High | Moderate | Negligible |
N-Desmethyl Dextrorphan HBr | Not reported | Unknown | Unknown | None |
Levorphanol | Weak NMDA antagonism | Low | Low (sedative doses) | High (opioid-mediated) |
Key Findings :
- Dextrorphan is a more potent NMDA receptor antagonist than dextromethorphan, contributing to its neuroprotective effects ().
- Levorphanol’s analgesic activity is mediated via opioid receptors, absent in dextrorphan and its derivatives ().
Metabolic Pathways and Pharmacokinetics
Compound | Primary Metabolic Pathway | CYP Enzyme Involvement | Half-Life (T₁/₂) | Excretion Route |
---|---|---|---|---|
Dextromethorphan HBr | O-demethylation → Dextrorphan | CYP2D6 (80%), CYP3A4 | 2–4 hours | Renal (60–80%) |
Dextrorphan | Conjugation (glucuronidation) | UGT enzymes | 3–6 hours | Renal (>90%) |
N-Desmethyl Dextrorphan HBr | Presumed N-demethylation of dextrorphan | Unknown | Not reported | Unknown |
Key Insights :
- Dextromethorphan’s metabolism is highly dependent on CYP2D6 polymorphism, with poor metabolizers accumulating unmetabolized drug ().
- N-Desmethyl Dextrorphan HBr may arise from further N-demethylation of dextrorphan, though its metabolic pathway remains uncharacterized ().
Impurity Profiles and Pharmaceutical Relevance
Impurity Name | Retention Time (min) | Maximum Allowed Limit (%) |
---|---|---|
Dextrorphan | 0.3 | 0.1 |
Dextromethorphan HBr | 1.0 | Not applicable (API) |
Desmethyl Dextromethorphan | 1.3 | 0.1 |
Notes:
- N-Desmethyl Dextrorphan HBr is monitored as a degradation product in dextromethorphan formulations, requiring strict quality control ().
Biological Activity
N-Desmethyl Dextrorphan Hydrobromide is a significant metabolite of Dextromethorphan (DXM), which is widely recognized for its antitussive properties and diverse pharmacological effects. This article delves into the biological activity of N-Desmethyl Dextrorphan, exploring its mechanisms, therapeutic applications, and case studies that illustrate its clinical relevance.
Overview of Dextromethorphan and Its Metabolites
Dextromethorphan is primarily used as a cough suppressant but also exhibits various pharmacological activities, including:
- NMDA Receptor Antagonism : Dextromethorphan acts as a noncompetitive antagonist at the NMDA receptor, which is implicated in pain modulation and neuroprotection .
- Serotonin Reuptake Inhibition : It functions as a nonselective serotonin reuptake inhibitor (SSRI), contributing to its potential antidepressant effects .
- Sigma Receptor Agonism : The compound interacts with sigma receptors, which are involved in modulating neuroprotective pathways .
N-Desmethyl Dextrorphan is formed through the demethylation of Dextromethorphan and retains some of these pharmacological properties, particularly those related to NMDA receptor modulation.
N-Desmethyl Dextrorphan exhibits several biological activities:
- NMDA Receptor Modulation : Like its parent compound, N-Desmethyl Dextrorphan antagonizes NMDA receptors, which may contribute to its neuroprotective effects in conditions like ischemia .
- Serotonergic Activity : It has been shown to affect serotonin levels, potentially influencing mood and anxiety disorders .
- Interaction with Nicotinic Acetylcholine Receptors (nAChRs) : Research indicates that N-Desmethyl Dextrorphan can noncompetitively block various nAChR subtypes, impacting pain perception and addiction pathways .
Pharmacokinetics
The pharmacokinetics of N-Desmethyl Dextrorphan involves:
- Metabolism : The primary metabolic pathway for Dextromethorphan is via cytochrome P450 2D6 (CYP2D6), which converts it into N-Desmethyl Dextrorphan. Variability in CYP2D6 activity among individuals can lead to differences in drug efficacy and side effects .
- Excretion : Metabolites are primarily excreted via urine, with both unchanged drug and metabolites detectable post-administration .
Therapeutic Applications
N-Desmethyl Dextrorphan has been investigated for various therapeutic uses:
- Pain Management : Due to its NMDA antagonistic properties, it may be beneficial in treating chronic pain conditions.
- Neuroprotection : Its ability to modulate excitotoxicity makes it a candidate for neuroprotective therapies in stroke and neurodegenerative diseases .
- Psychiatric Disorders : The serotonergic activity suggests potential applications in treating depression and anxiety disorders.
Case Study 1: Chronic Abuse of Dextromethorphan
A notable case involved a 32-year-old male with a history of chronic dextromethorphan abuse who exhibited escalating doses over time. This case highlighted the development of tolerance and dependence on the drug, evidenced by increasing serum chloride levels attributed to bromide interference from the hydrobromide salt . The patient's experience underscores the potential for misuse and the need for careful monitoring in therapeutic settings.
Case Study 2: Neuroprotective Effects
In an experimental model, N-Desmethyl Dextrorphan demonstrated protective effects against neuronal damage during ischemic events. The study indicated that administration prior to ischemic insult reduced neuronal death significantly compared to controls, suggesting its utility in acute neurological conditions .
Research Findings
Recent studies have further elucidated the biological activity of N-Desmethyl Dextrorphan:
Q & A
Basic Research Questions
Q. How can N-Desmethyl Dextrorphan Hydrobromide be identified and quantified in pharmaceutical formulations?
To ensure accurate identification and quantification, researchers should employ high-performance liquid chromatography (HPLC) with UV detection. A validated method involves preparing a sample solution (e.g., 100 µg/mL in 0.1 N hydrochloric acid) and comparing its UV absorption at 278 nm against a reference standard. For quantification, calculate peak response ratios between the sample and standard, adjusting for molecular weight differences . Infrared absorption (IR) can confirm structural integrity by matching spectra to authenticated standards after drying samples under vacuum over silica .
Q. What are the recommended methods for detecting impurities in this compound samples?
Impurity profiling requires multiple analytical approaches:
- Phenolic compounds : Add 3 N hydrochloric acid, ferric chloride TS, and potassium ferricyanide TS to the sample. A blue-green color indicates contamination, with acceptance criteria of no visible color development .
- N,N-Dimethylaniline : Compare photometric responses of sample and standard solutions after derivatization with acetic acid and sodium nitrite. The sample must not exceed 1.0% deviation from the standard .
- Residue on ignition : Ash the sample at 800°C; residual mass should not exceed 0.1% .
Q. What stability considerations are critical for storing this compound in laboratory settings?
Store the compound in a tightly sealed container under vacuum or desiccated conditions to prevent hydration. Avoid exposure to alkalis, oxidizing agents, and temperatures exceeding 25°C, as decomposition may release toxic NOx and HBr gases. Stability testing under ICH guidelines (e.g., 40°C/75% RH for accelerated studies) is recommended .
Advanced Research Questions
Q. What experimental approaches are used to study the neuroprotective effects of this compound in ischemic models?
Preclinical studies utilize focal brain ischemia models in rodents, where the compound is administered intravenously post-occlusion. Neuroprotection is assessed via:
- NMDA receptor antagonism : Measure inhibition of K+-stimulated ⁴⁵Ca²⁺ uptake in brain synaptosomes (IC₅₀ ≈ 200 µM) .
- Behavioral outcomes : Evaluate motor recovery and infarct volume reduction using MRI or histopathology .
- Dose-response analysis : Test escalating doses (e.g., 1–10 mg/kg) to establish therapeutic windows while monitoring adverse effects like hyperlocomotion in mice .
Q. How does pharmacokinetic variability of this compound affect experimental design in human studies?
Genetic polymorphisms in CYP2D6 significantly influence metabolism. To account for this:
- Phenotype stratification : Genotype subjects for CYP2D6 alleles (e.g., *4, *5, *10) to categorize into ultra-rapid, extensive, intermediate, or poor metabolizers .
- Sampling protocol : Collect plasma samples at multiple timepoints (0–24 hrs) to quantify parent compound and metabolites (e.g., dextrorphan) via LC-MS/MS .
- Data normalization : Use population pharmacokinetic models to adjust for covariates like age and liver function .
Q. What methodologies resolve contradictions in reported NMDA receptor affinity across species?
Discrepancies in receptor binding data arise from species-specific NMDA subunit composition. To address this:
- Comparative binding assays : Use radioligand displacement (e.g., [³H]MK-801) in synaptosomes from rats, mice, and primates .
- Molecular docking simulations : Model interactions with GluN2A/B subunits to identify structural determinants of affinity .
- In vivo cross-species validation : Replicate dosing regimens in rodents and non-human primates, monitoring behavioral endpoints (e.g., PCP substitution in rhesus monkeys) .
Properties
Molecular Formula |
C16H22BrNO |
---|---|
Molecular Weight |
324.26 g/mol |
IUPAC Name |
(1S,9S,10S)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;hydrobromide |
InChI |
InChI=1S/C16H21NO.BrH/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,7-8-17-15)14(11)10-12;/h4-5,10,13,15,17-18H,1-3,6-9H2;1H/t13-,15+,16+;/m1./s1 |
InChI Key |
LJAQABDSIONCIU-KHUAAREISA-N |
Isomeric SMILES |
C1CC[C@]23CCN[C@H]([C@H]2C1)CC4=C3C=C(C=C4)O.Br |
Canonical SMILES |
C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O.Br |
Origin of Product |
United States |
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